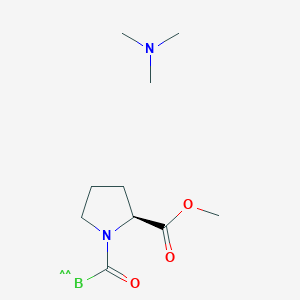

N-(Trimethylamine-borane-carbonyl)proline methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

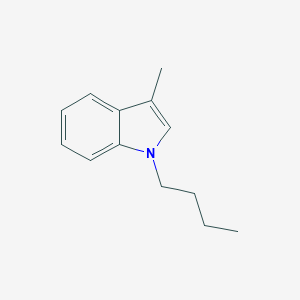

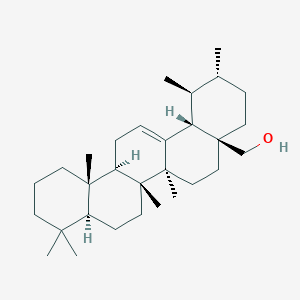

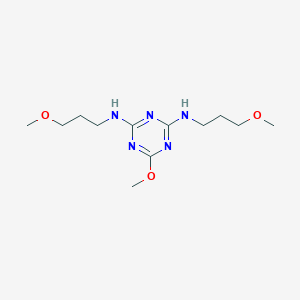

N-(Trimethylamine-borane-carbonyl)proline methyl ester is a compound with the molecular formula C10H19BN2O3 . It is an α-Boron analog of betaine-Pro methyl ester . The molecular weight of this compound is 226.08 g/mol .

Molecular Structure Analysis

The molecular structure of N-(Trimethylamine-borane-carbonyl)proline methyl ester includes a boron atom, which is one of the few elements in the periodic table known to form stable compounds featuring triple bonds . The InChI string of the compound isInChI=1S/C7H10BNO3.C3H9N/c1-12-6(10)5-3-2-4-9(5)7(8)11;1-4(2)3/h5H,2-4H2,1H3;1-3H3/t5-;/m0./s1 . Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 49.8 Ų and a complexity of 215 . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 226.1488726 g/mol .科学的研究の応用

1. Reducing Agent in Methylation and Formylation of Amines

The borane-trimethylamine complex is noted for its efficiency as a reducing agent, particularly for the selective methylation and formylation of amines with CO2 under metal-free conditions. This is highlighted in the work of Zhang, Zhang, and Gao (2021), where they demonstrate the use of 6-Amino-2-picoline as a catalyst in the methylation of various secondary amines. Their mechanistic studies reveal that this catalytic system operates similarly to an intramolecular frustrated Lewis pair, effectively activating CO2 (Yanmeng Zhang, He Zhang, & K. Gao, 2021).

2. Application in Vibrational Spectroscopy of Boronate Esters

N-methyliminodiacetic acid (MIDA)-protected boronate esters, including borane-trimethylamine, are significant in spectroscopic studies due to their stability and unique molecular architecture. Reinemann et al. (2011) explored the infrared, Raman, and surface-enhanced Raman spectra of methylboronic acid MIDA ester, comparing these results to electronic structure calculations (Dana N. Reinemann, Ashley M. Wright, J. Wolfe, Gregory S. Tschumper, & N. Hammer, 2011).

3. Synthesis of α-Carbonylalkyl- and β-Hydroxy-Alkyl Boranes

Dembitsky, Tolstikov, and Srebnik (2017) focused on the synthesis of α-carbonylalkyl- and β-hydroxy-alkyl boranes, including compounds like [1.2.3]-diazaborinines, uracyl boronic acids, and [1.2.3.4]-diaza-diboretes. Their review discusses various synthetic approaches and the resulting applications in organic synthesis (V. Dembitsky, G. Tolstikov, & M. Srebnik, 2017).

4. Synthesis of Substituted Boron Analogues of β-Proline

Belfaitah, Isly, and Carboni (2004) investigated the synthesis of 3-boronic esters-substituted pyrrolidines through 1,3-dipolar cycloadditions of azomethine ylides to alkenyl boronates. They successfully synthesized boron analogues of substituted β-prolines and demonstrated the applications of these compounds in further chemical synthesis (A. Belfaitah, Muriel Isly, & B. Carboni, 2004).

特性

InChI |

InChI=1S/C7H10BNO3.C3H9N/c1-12-6(10)5-3-2-4-9(5)7(8)11;1-4(2)3/h5H,2-4H2,1H3;1-3H3/t5-;/m0./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPZCRDXWOWYTK-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]C(=O)N1CCCC1C(=O)OC.CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B]C(=O)N1CCC[C@H]1C(=O)OC.CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564750 |

Source

|

| Record name | PUBCHEM_14856773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Trimethylamine-borane-carbonyl)proline methyl ester | |

CAS RN |

125893-97-2 |

Source

|

| Record name | PUBCHEM_14856773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。